

## Initial Clinical Trial Results for Nami-A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical trial results for the ruthenium-based anti-cancer agent, **Nami-A**. It delves into the experimental protocols, quantitative data from Phase I and II clinical trials, and the elucidated mechanisms of action, including key signaling pathways. This document is intended for an audience with a strong background in oncology, pharmacology, and drug development.

#### Introduction to Nami-A

**Nami-A**, or (ImH)[trans-RuCl4(DMSO-S)(Im)], is a ruthenium(III) complex that has been investigated for its anti-neoplastic properties. Unlike traditional cytotoxic chemotherapies, preclinical studies have suggested that **Nami-A**'s primary strength lies in its ability to inhibit tumor metastasis rather than causing direct tumor cell death. This unique profile led to its progression into clinical trials, the initial results of which are detailed herein.

#### **Clinical Trial Data**

**Nami-A** has been evaluated in Phase I and Phase I/II clinical trials, both as a monotherapy and in combination with the standard chemotherapeutic agent, gemcitabine.

#### **Phase I Monotherapy Trial**

A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of **Nami-A** as a single agent.



Table 1: Summary of Nami-A Phase I Monotherapy Trial

| Parameter                       | Details                                                                                                                                                                                                                       |
|---------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Population              | 24 adult patients with various types of solid tumors.[1]                                                                                                                                                                      |
| Dosing Regimen                  | Intravenous (IV) infusion over 3 hours for five consecutive days, repeated every three weeks. [1]                                                                                                                             |
| Dose Escalation                 | 12 dose levels ranging from 2.4 to 500 mg/m²/day.[1]                                                                                                                                                                          |
| Maximum Tolerated Dose (MTD)    | 300 mg/m²/day.[2]                                                                                                                                                                                                             |
| Dose-Limiting Toxicities (DLTs) | Painful blisters on fingers and toes observed at doses ≥400 mg/m²/day.[2]                                                                                                                                                     |
| Adverse Events (AEs) at MTD     | Mild to moderate nausea, vomiting, diarrhea, and general malaise. Mild, reversible renal toxicity was seen at the highest doses, with negligible hematological toxicity.[2]                                                   |
| Efficacy                        | One patient with a neuroendocrine tumor showed a partial response (PR), and seven patients with various tumors, including two with non-small cell lung cancer (NSCLC), experienced stable disease (SD) for up to 88 weeks.[2] |

#### Phase I/II Combination Trial with Gemcitabine

Based on preclinical evidence of synergy and Nami-A's anti-metastatic potential, a Phase I/II trial was initiated to evaluate Nami-A in combination with gemcitabine for patients with advanced non-small cell lung cancer (NSCLC) who had previously received first-line therapy.[3] [4][5]

Table 2: Summary of Nami-A and Gemcitabine Phase I/II Trial



| Parameter                       | Details                                                                                                                                                                                                                                                |
|---------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Population              | 32 patients with advanced NSCLC.[1]                                                                                                                                                                                                                    |
| Dosing Regimen (Phase I)        | Dose escalation of Nami-A (IV infusion over 3 hours on days 1 and 8) with a fixed dose of gemcitabine (1 g/m² on days 1 and 8) in a three-week cycle.[1]                                                                                               |
| Maximum Tolerated Dose (MTD)    | 450 mg/m² of Nami-A.[1]                                                                                                                                                                                                                                |
| Dose-Limiting Toxicities (DLTs) | Blisters at 600 mg/m².[1]                                                                                                                                                                                                                              |
| Adverse Events (AEs) at MTD     | Grade 2-4 neutropenia and anemia, elevated liver enzymes, transient creatinine elevation, renal toxicity, constipation, and fatigue.[1][2]                                                                                                             |
| Efficacy (Phase II)             | 15 evaluable NSCLC patients were treated at the MTD. One case of partial remission was observed, and 10 patients had stable disease for at least six to eight weeks. The overall efficacy was considered lower than expected for gemcitabine alone.[2] |

Table 3: Pharmacokinetic Parameters of Nami-A (Combination Trial)[6]

| Parameter                                | Value    |
|------------------------------------------|----------|
| Mean Plasma Clearance (Total Nami-A)     | 0.31 L/h |
| Mean Plasma Clearance (Unbound Nami-A)   | 64.6 L/h |
| Mean Terminal Half-life (Total Nami-A)   | 61.9 h   |
| Mean Terminal Half-life (Unbound Nami-A) | 14.1 h   |

# Experimental Protocols Clinical Trial Methodology



- Toxicity and Adverse Event Grading: Adverse events were graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[1] While the specific version is not always stated, CTCAE provides a standardized scale from Grade 1 (mild) to Grade 5 (death).[7][8][9][10]
- Efficacy Evaluation: Tumor response was assessed according to the Response Evaluation
   Criteria in Solid Tumors (RECIST).[1][2] This involves standardized measurements of tumor
   size to categorize response as a complete response, partial response, stable disease, or
   progressive disease.
- Pharmacokinetic Analysis: Plasma concentrations of total and unbound ruthenium were measured to determine pharmacokinetic parameters such as clearance and terminal half-life.
   [6]

#### **Preclinical Mechanistic Studies**

- Invasion Assay: The effect of Nami-A on tumor cell invasion was assessed using a modified Boyden chamber assay with Matrigel, a reconstituted basement membrane.
- Zymography: The inhibitory activity of Nami-A on matrix metalloproteinases (MMPs) was
  determined by gelatin zymography. This technique involves separating proteins by
  electrophoresis in a gel containing gelatin. The enzymatic activity of MMPs is visualized as
  clear bands where the gelatin has been degraded.[2]
- Nitric Oxide (NO) Scavenging Assay: The ability of **Nami-A** to scavenge nitric oxide was evaluated using methods that measure the reduction of nitrite, a stable product of NO, often using the Griess reagent for colorimetric detection.[11][12][13][14]

### **Mechanisms of Action and Signaling Pathways**

**Nami-A**'s anti-metastatic effect is believed to stem from a combination of mechanisms targeting the tumor microenvironment and specific intracellular signaling pathways.

#### **Inhibition of Angiogenesis and Nitric Oxide Scavenging**

**Nami-A** has been shown to have anti-angiogenic properties. One proposed mechanism is its ability to scavenge nitric oxide (NO), a key signaling molecule in angiogenesis. By reducing NO



bioavailability, **Nami-A** can interfere with the formation of new blood vessels that are crucial for tumor growth and metastasis.



Click to download full resolution via product page

Caption: Nami-A's inhibition of angiogenesis via nitric oxide scavenging.

### Modulation of the PKC/Raf/MEK/ERK Signaling Pathway

**Nami-A** has been demonstrated to inhibit the Protein Kinase C (PKC)/Raf/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is common in cancer. By inhibiting this cascade, **Nami-A** can interfere with tumor cell growth and survival.





Click to download full resolution via product page

Caption: Nami-A's inhibitory effect on the PKC/Raf/MEK/ERK signaling pathway.

#### Interaction with the Extracellular Matrix

Preclinical studies have shown that **Nami-A** can bind to collagen in the extracellular matrix (ECM).[2] This interaction is thought to be a key aspect of its anti-metastatic activity. Furthermore, **Nami-A** has been shown to inhibit the activity of matrix metalloproteinases



(MMPs), specifically MMP-2 and MMP-9.[2][15] These enzymes are crucial for the degradation of the ECM, a critical step in tumor invasion and metastasis.



Click to download full resolution via product page

Caption: Nami-A's inhibition of tumor invasion via MMP inhibition and ECM interaction.

#### Conclusion

The initial clinical trials of **Nami-A** have demonstrated a manageable safety profile, but with limited single-agent efficacy in unselected patient populations. The combination with gemcitabine in NSCLC did not show a significant improvement over gemcitabine alone. However, the unique anti-metastatic mechanism of action, targeting the tumor microenvironment and key signaling pathways, suggests that **Nami-A** could have potential in specific, well-defined patient populations or in combination with other targeted therapies. Further research is warranted to identify predictive biomarkers and optimal therapeutic combinations to harness the full potential of this novel ruthenium-based agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. NAMI-A and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I/II study with ruthenium compound NAMI-A and gemcitabine in patients with non-small cell lung cancer after first line therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. arts.units.it [arts.units.it]
- 7. Common Terminology Criteria for Adverse Events Wikipedia [en.wikipedia.org]
- 8. dermnetnz.org [dermnetnz.org]
- 9. UpToDate 2018 [bsgdtphcm.vn]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Metal Complexes as Promising Matrix Metalloproteinases Regulators PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Initial Clinical Trial Results for Nami-A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609409#initial-clinical-trial-results-for-nami-a]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com